3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA
Description
3-[4-(Diethylsulfamoyl)phenyl]-1-phenylthiourea is a thiourea derivative characterized by a phenyl group attached to one nitrogen atom of the thiourea moiety and a 4-diethylsulfamoyl-substituted phenyl group on the other nitrogen. The diethylsulfamoyl group (–SO₂N(Et)₂) is a sulfonamide-based substituent, which imparts distinct electronic and steric properties to the molecule. The diethylsulfamoyl group enhances polarity and may influence solubility in organic solvents, while the aromatic systems contribute to π-π stacking interactions in supramolecular assemblies .
Properties
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-3-20(4-2)24(21,22)16-12-10-15(11-13-16)19-17(23)18-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLCWFOEDHGEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA typically involves the reaction of 4-(DIETHYLSULFAMOYL)PHENYLISOTHIOCYANATE with aniline. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives with aromatic substituents are a well-explored class of compounds. Below is a comparative analysis of 3-[4-(diethylsulfamoyl)phenyl]-1-phenylthiourea with structurally analogous thioureas, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
| Compound Name | Substituent (R) | Key Structural Features |
|---|---|---|
| This compound | –SO₂N(Et)₂ at para position | Bulky diethylsulfamoyl group; moderate polarity due to sulfonamide and thiourea moieties |
| 1-[4-(Trifluoromethyl)phenyl]-2-thiourea | –CF₃ at para position | Strong electron-withdrawing CF₃ group; enhances acidity of thiourea protons |
| 1-Phenyl-3-(4-nitrophenyl)thiourea | –NO₂ at para position | Electron-withdrawing nitro group; increases reactivity in nucleophilic environments |
| 1,3-Diphenylthiourea | –H (no substituent) | Simple aromatic system; limited polarity and steric hindrance |
Key Findings
The –CF₃ group in 1-[4-(trifluoromethyl)phenyl]-2-thiourea increases acidity of the thiourea NH protons, enhancing hydrogen-bonding capacity, which is critical in drug-receptor interactions .
Applications: Pharmaceuticals: 1-[4-(Trifluoromethyl)phenyl]-2-thiourea is documented as an impurity in Riluzole synthesis, highlighting its relevance in quality control .
Biological Activity
3-[4-(Diethylsulfamoyl)phenyl]-1-phenylthiourea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The compound can be described by its IUPAC name: N,N-diethyl-4-(phenylthio)aniline-1-carbothioamide . Its chemical structure features a thiourea moiety attached to a phenyl ring with a diethylsulfamoyl substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 306.42 g/mol |
| CAS Number | Not available |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenylisothiocyanate with diethylamine in the presence of a suitable solvent. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. A study demonstrated that complexes formed with copper and thiourea derivatives showed enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The MIC (minimum inhibitory concentration) for some derivatives was reported as low as 2 µg/mL .
Key Findings:
- Antibacterial Activity: The compound showed promising activity against Gram-positive and Gram-negative bacteria.
- Mechanism: The antimicrobial effect may be attributed to the ability of thiourea derivatives to interfere with bacterial DNA synthesis or disrupt cell wall integrity.
Anticancer Activity
Thiourea derivatives have been investigated for their potential anticancer effects. A study highlighted that certain thiourea complexes exhibited moderate cytotoxicity against cancer cell lines such as SW480 (colon cancer), SW620 (lymph node metastasis), and PC3 (prostate cancer). The observed IC50 values suggest that these compounds could inhibit cancer cell proliferation effectively while maintaining low toxicity towards normal cells .
Case Study:
- Compound: Copper complex of this compound.
- Results: Showed significant inhibition of cancer cell growth with IC50 values indicating potential for further development as anticancer agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation: Similar to other thiourea derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It could inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
